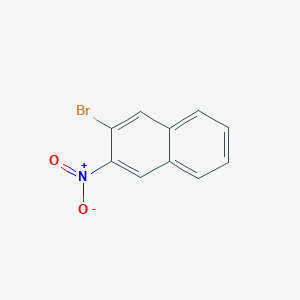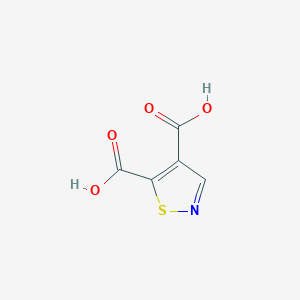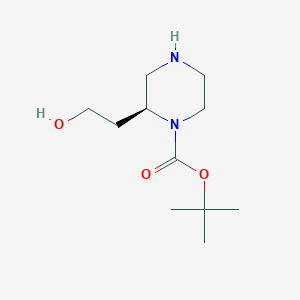
(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one method involves formylating an amino-l-(2-hydroxyethyl)pyrazole, treating it with methanesulfonyl chloride and triethylamine, followed by cyclization with sodium hydride . This results in the formation of 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole .Molecular Structure Analysis
The molecular formula of “(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate” is C11H22N2O3 . Its molecular weight is 230.3 . The InChI key for this compound is OOZBHDCFUFVAOH-VIFPVBQESA-N .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can be formylated and treated with methanesulfonyl chloride and triethylamine, followed by cyclization with sodium hydride . This results in the formation of 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole .Physical And Chemical Properties Analysis
“(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate” is a solid at room temperature . It should be stored in a refrigerator . The compound is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis and Structural Analysis : The synthesis and characterization of N-Boc piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been extensively studied. These compounds were characterized using FT-IR, 1H & 13C NMR, LCMS spectroscopic studies, and single crystal X-ray diffraction analysis. The molecular structures of these derivatives show significant architectural features due to their intermolecular interactions, demonstrating their potential in the development of new chemical entities (Kulkarni et al., 2016).
Antibacterial and Antifungal Applications : Some derivatives have been evaluated for their antibacterial and antifungal activities. For instance, compounds synthesized from tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate exhibited moderate activity against several microorganisms, suggesting their potential use in developing new antimicrobial agents (Kulkarni et al., 2016).
Biological Evaluation
- Antimicrobial Activity : Certain piperazine derivatives have shown to possess antibacterial and anthelmintic activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and found to exhibit poor antibacterial but moderate anthelmintic activity, highlighting the compound's potential in therapeutic applications (Sanjeevarayappa et al., 2015).
Chemical Properties and Applications
- Crystal Structure Analysis : The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, providing insights into the bond lengths, angles, and typical piperazine-carboxylate structure. This type of research is crucial for the design of new compounds with desired chemical and physical properties (Mamat et al., 2012).
Anticorrosive Behavior
- Corrosion Inhibition : Novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been investigated for their anticorrosive activity, particularly for protecting carbon steel in acidic media. Such studies are essential for developing new materials with enhanced durability and resistance to corrosion (Praveen et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZBHDCFUFVAOH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476441 | |
| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |
CAS RN |
169448-17-3 | |
| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)
![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)
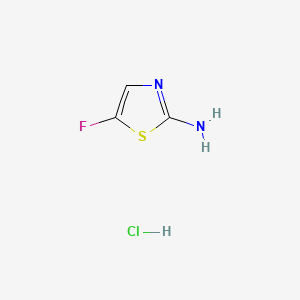
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)
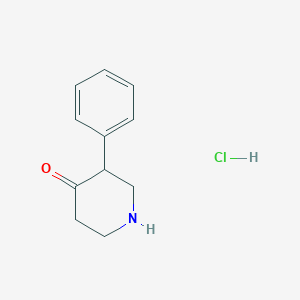
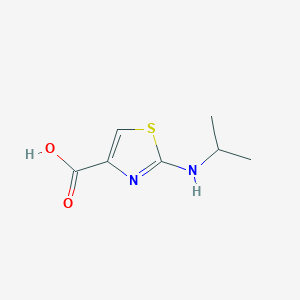
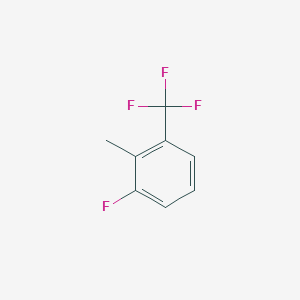
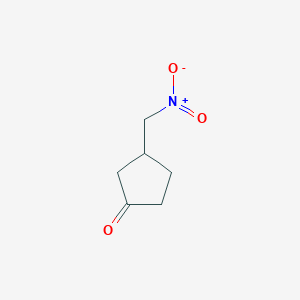
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
